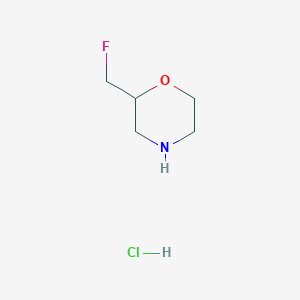

![molecular formula C27H29N3O5S2 B2994855 4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005944-73-9](/img/structure/B2994855.png)

4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

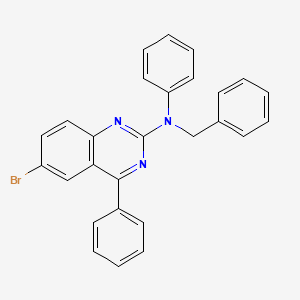

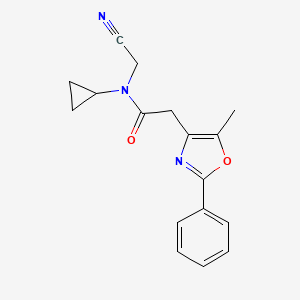

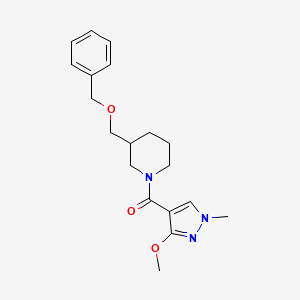

The compound is an organic molecule with several functional groups, including a benzothiazole, a sulfamoyl group, and methoxy groups. These functional groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the benzamide group are likely to contribute to the compound’s rigidity, while the ethyl, benzyl, and methoxy groups could provide some flexibility .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the benzothiazole ring might participate in electrophilic substitution reactions, while the sulfamoyl group could be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique

Antimicrobial Applications

This compound has shown promise in the development of new antimicrobials. The structure of the compound suggests that it could be used to combat microbial resistance by being incorporated into nanoemulsions to enhance solubility and bioavailability . This could lead to the creation of novel antimicrobial agents with reduced side effects and prolonged release, addressing the global health concern of antimicrobial resistance (AMR).

Flavoring Additives in Animal Feed

The benzyl and sulfamoyl groups within the compound’s structure are related to flavoring additives used in animal feed. These additives are evaluated for safety and efficacy, and compounds like this one could potentially be applied under specific conditions to improve the palatability of feed .

Suzuki–Miyaura Coupling Reactions

Compounds with benzyl and sulfamoyl moieties have been utilized in Suzuki–Miyaura coupling reactions. This compound could serve as a stable, readily prepared, and environmentally benign organoboron reagent for such reactions, which are pivotal in the synthesis of various pharmaceuticals and fine chemicals .

Biological Potential of Indole Derivatives

Given the structural similarity to indole derivatives, this compound may possess a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic properties. Research into indole derivatives has revealed their high affinity for multiple receptors, which could be leveraged in the development of new therapeutic agents .

Antibacterial and Antifungal Capacity

The compound’s potential for antibacterial and antifungal applications is significant. It could be used in the design and synthesis of agents that target resistant strains of bacteria and fungi, contributing to the ongoing battle against drug-resistant pathogens .

Propriétés

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5S2/c1-4-29(19-20-8-6-5-7-9-20)37(32,33)23-13-10-21(11-14-23)26(31)28-27-30(16-17-34-2)24-15-12-22(35-3)18-25(24)36-27/h5-15,18H,4,16-17,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLGTKVCSJSFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)

![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)

![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)

![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)